3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide
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Overview
Description
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide is a complex organic compound that features a fluorinated pyridine ring, a hydrazone group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce 2-fluoropyridine . This intermediate can then be further modified through a series of reactions to introduce the hydrazone and hydroxyimino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction of the hydrazone group can produce hydrazine derivatives.
Scientific Research Applications
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to these targets, while the hydrazone and hydroxyimino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative.
3-fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position.
2,6-difluoropyridine: A pyridine derivative with two fluorine atoms.
Hydrazone derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide is unique due to the combination of its fluorinated pyridine ring, hydrazone group, and hydroxyimino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z,3E)-3-[(6-fluoropyridin-2-yl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-10(19-20-13-9-5-8-12(16)18-13)14(21-23)15(22)17-11-6-3-2-4-7-11/h2-9,23H,1H3,(H,17,22)(H,18,20)/b19-10+,21-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGIDYPORIER-LNBBNAEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC=C1)F)C(=NO)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC=C1)F)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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